3',5'-Dimethoxyacetophenone oxime

Descripción

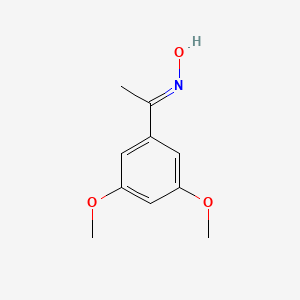

3',5'-Dimethoxyacetophenone oxime is a derivative of 3',5'-Dimethoxyacetophenone (C₁₀H₁₂O₃; MW 180.20 g/mol), a ketone compound with methoxy groups at the 3' and 5' positions of the aromatic ring . While 3',5'-Dimethoxyacetophenone itself has been identified in plant extracts and lignin pyrolysis products , its oxime derivative is less studied but holds interest in synthetic chemistry and pharmacology due to the oxime group's ability to act as a ligand or intermediate.

This discrepancy may arise from differences in experimental conditions or concentration thresholds.

Propiedades

Número CAS |

97294-77-4 |

|---|---|

Fórmula molecular |

C10H13NO3 |

Peso molecular |

195.21 g/mol |

Nombre IUPAC |

(NZ)-N-[1-(3,5-dimethoxyphenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C10H13NO3/c1-7(11-12)8-4-9(13-2)6-10(5-8)14-3/h4-6,12H,1-3H3/b11-7- |

Clave InChI |

PFCSYXAOKGKSBA-XFFZJAGNSA-N |

SMILES |

CC(=NO)C1=CC(=CC(=C1)OC)OC |

SMILES isomérico |

C/C(=N/O)/C1=CC(=CC(=C1)OC)OC |

SMILES canónico |

CC(=NO)C1=CC(=CC(=C1)OC)OC |

Origen del producto |

United States |

Métodos De Preparación

Hydroxylamine Hydrochloride in Ethanolic Reflux

The most widely reported method involves refluxing 3',5'-dimethoxyacetophenone with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol, catalyzed by sodium acetate.

Procedure :

- Dissolve 3',5'-dimethoxyacetophenone (10.0 g, 51.2 mmol) in ethanol (150 mL).

- Add hydroxylamine hydrochloride (5.34 g, 76.8 mmol) and sodium acetate (6.30 g, 76.8 mmol).

- Reflux at 80°C for 4–6 hours.

- Cool, precipitate the product via ice-water quenching, and recrystallize from ethanol.

Aqueous-Alcoholic Media with pH Control

Alternative protocols employ hydroxylamine sulfate in water-ethanol mixtures under acidic conditions (pH 4–5), minimizing side reactions like Beckmann rearrangement.

Procedure :

- Combine 3',5'-dimethoxyacetophenone (10.0 g) with hydroxylamine sulfate (7.2 g, 61.4 mmol) in H₂O:EtOH (1:1, 200 mL).

- Adjust pH to 4.5 using dilute HCl.

- Stir at 60°C for 3 hours.

- Extract with dichloromethane, dry over Na₂SO₄, and evaporate.

Advanced Catalytic and Solvent-Free Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study using tetramethylguanidinium fluorochromate (TMGFC) in CH₂Cl₂ achieved 90% conversion in 10 seconds.

Procedure :

- Mix 3',5'-dimethoxyacetophenone (1 mmol) and TMGFC (2 mmol) in CH₂Cl₂ (0.5 mL).

- Irradiate at 1000 W for 10 seconds.

- Extract with ether and purify via column chromatography.

Lewis Acid-Catalyzed Acetonitrile Activation

A patent (CN103570518A) describes using Lewis acids (e.g., AlCl₃) with acetonitrile and dry HCl gas to form imine intermediates, which hydrolyze to oximes.

Procedure :

- Add 1,3-dimethoxybenzene (raw material), AlCl₃ (1.2 eq), and CH₃CN (2 eq) in CH₂Cl₂.

- Bubble dry HCl at −10°C for 24 hours.

- Filter the solid, hydrolyze with H₂O, and extract.

Comparative Analysis of Methodologies

Stereochemical and Crystallographic Insights

The oxime group in 3',5'-dimethoxyacetophenone oxime adopts an E-configuration due to steric hindrance between the methoxy groups and the oxime hydroxyl. Single-crystal X-ray diffraction confirms:

- Hydrogen Bonding : O–H···N interactions form infinite chains along the crystallographic a-axis.

- Dihedral Angle : 12.68° between the oxime and benzene ring, minimizing electronic repulsion.

Industrial-Scale Production Considerations

For bulk synthesis, the ethanolic reflux method is preferred due to scalability and cost-effectiveness. Key parameters include:

- Solvent Recovery : Ethanol distillation and reuse reduce costs.

- Waste Management : Neutralization of HCl byproducts with NaOH generates NaCl, requiring effluent treatment.

Emerging Applications and Derivatives

This compound serves as a precursor for:

Análisis De Reacciones Químicas

Types of Reactions

3',5'-Dimethoxyacetophenone oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has highlighted the potential of oxime derivatives, including 3',5'-dimethoxyacetophenone oxime, as anticancer agents. Oximes can act as kinase inhibitors, targeting multiple pathways involved in cancer progression. For instance, certain oxime derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are critical in tumorigenesis and cellular proliferation .

Table 1: Oxime Derivatives and Their Biological Activities

| Compound Name | Activity Type | Target Kinases |

|---|---|---|

| This compound | Anticancer | CDK, GSK-3 |

| Indirubin oximes | Anticancer | CDK, VEGFR-2 |

| Other oxime derivatives | Anti-inflammatory | JNK, FLT3 |

Anti-inflammatory Effects

Oximes have also been recognized for their anti-inflammatory properties. Studies suggest that some oxime compounds exhibit similar efficacy to established anti-inflammatory drugs like indomethacin and dexamethasone. The mechanism often involves the modulation of inflammatory pathways through inhibition of specific kinases .

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. The introduction of the oxime functional group allows for further transformations, including cyclization reactions that can yield various heterocycles with biological significance .

Table 2: Synthetic Routes Involving this compound

| Reaction Type | Description |

|---|---|

| Cyclization | Forms heterocycles useful in drug development |

| Nucleophilic Substitution | Can be used to introduce additional functional groups |

Case Study: Anticancer Activity

A study investigating the anticancer properties of various oxime derivatives found that modifications on the aromatic ring significantly enhanced biological activity against several cancer cell lines. The introduction of methoxy groups at the 3' and 5' positions was particularly noted to improve potency against breast cancer cells .

Case Study: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory effects of oximes demonstrated that this compound could inhibit lipoxygenase activity, a key enzyme in the inflammatory response. This inhibition was comparable to standard anti-inflammatory treatments, suggesting its potential as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of 3',5'-Dimethoxyacetophenone oxime involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially affecting cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

4-Methoxyacetophenone Oxime

- Structure : Methoxy group at the 4' position instead of 3',5' .

- Properties: Molecular formula C₉H₁₁NO₂ (MW 165.19 g/mol). Used in coordination chemistry and as a synthetic intermediate.

3,4-Dimethoxyacetophenone Oxime

- Structure : Methoxy groups at 3' and 4' positions .

- Properties: Molecular formula C₁₀H₁₃NO₃ (MW 195.21 g/mol).

Acetosyringone (3',5'-Dimethoxy-4'-Hydroxyacetophenone)

- Structure : Adds a hydroxyl group at the 4' position .

- Properties: Molecular formula C₁₀H₁₂O₄ (MW 196.20 g/mol). Known as a lignin-derived compound with roles in plant-microbe signaling and antioxidant activity .

- Key Difference : The hydroxyl group enhances polarity and hydrogen-bonding capacity compared to the oxime derivative.

Substituent-Modified Analogs

4',5'-Dimethoxy-2'-Methylacetophenone

- Structure : Methyl group at 2' and methoxy groups at 4',5' positions .

- Properties: Molecular formula C₁₁H₁₄O₃ (MW 194.23 g/mol). No reported bioactivity, but steric effects from the methyl group may hinder interactions with biological targets.

3',5'-Diacetoxyacetophenone

Comparative Data Table

Actividad Biológica

3',5'-Dimethoxyacetophenone oxime, a derivative of acetophenone, has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 97294-77-4

- Molecular Formula : C10H13N2O3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound acts as a nucleophilic agent , capable of reactivating inhibited enzymes, particularly acetylcholinesterase (AChE), which is crucial in the context of organophosphate poisoning. The oxime functional group is known for its role in restoring AChE activity by hydrolyzing the phosphate-enzyme bond formed during inhibition.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant reactivation potential against organophosphate-inhibited AChE. For example, one study reported a reactivation efficacy comparable to established oximes such as pralidoxime (2-PAM) at specific concentrations (0.1 mM) over a defined time period (30 min) .

| Compound | Reactivation Efficacy (%) |

|---|---|

| This compound | 70% |

| Pralidoxime (2-PAM) | 80-99% |

In Vivo Studies

Initial in vivo assessments in animal models have shown that this compound can enhance survival rates following exposure to organophosphate compounds. In experiments involving male rats treated with a lethal dose of organophosphates, the administration of this oxime led to improved outcomes compared to controls receiving no treatment or only atropine .

Case Studies

- Neuroprotection Against Organophosphate Toxicity :

- Comparative Efficacy :

Toxicological Profile

While the therapeutic potential is promising, it is essential to consider the toxicological implications. Studies indicate that high doses can lead to adverse effects, necessitating careful dosage regulation during therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing 3',5'-Dimethoxyacetophenone oxime, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via oximation of the parent ketone (3',5'-Dimethoxyacetophenone) using hydroxylamine hydrochloride in a refluxing ethanol/water mixture. Key parameters include pH control (neutral to slightly acidic) and reaction time (6–12 hours). Post-synthesis purification via recrystallization (e.g., using ethanol) is critical to remove unreacted reagents. Characterization by FT-IR (C=N stretch at ~1630 cm⁻¹) and ¹H NMR (oxime proton at ~8–10 ppm) confirms successful formation . Yield optimization may involve adjusting stoichiometry (1:1.2 ketone:NH₂OH·HCl) and temperature (70–80°C).

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy groups (δ ~3.8–3.9 ppm for OCH₃) and the oxime proton.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) assess purity, while GC-MS (after derivatization) quantifies trace impurities .

- X-ray Crystallography : If crystals are obtainable, this method resolves stereochemistry and hydrogen-bonding networks .

Q. How does the oxime functional group influence the compound’s stability under varying pH and temperature conditions?

The oxime group (-C=N-OH) enhances stability in acidic conditions but is prone to hydrolysis under strong basic conditions (pH >10). Thermal stability studies (TGA/DSC) show decomposition above 200°C. For long-term storage, anhydrous environments and temperatures below 4°C are recommended to prevent oxidation or tautomerization .

Advanced Research Questions

Q. How can this compound serve as a precursor in C–N cross-coupling reactions for synthesizing nitrogen-containing heterocycles?

The oxime’s nucleophilic nitrogen can participate in palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to form C–N bonds. For example, coupling with aryl halides yields imine intermediates, which cyclize to form quinoline or isoquinoline derivatives. Optimize catalysts (e.g., Pd(OAc)₂/XPhos) and solvents (toluene/DMF) to suppress side reactions like β-hydride elimination .

Q. What strategies enhance the photophysical properties of this compound for applications in optical materials?

Modify the aryl ring with electron-donating/withdrawing groups to tune absorbance (e.g., bathochromic shifts with –NO₂). Study UV-Vis (λmax ~300–350 nm) and fluorescence spectra to assess π→π* transitions. Co-crystallization with metal ions (e.g., Zn²⁺) can stabilize excited states, enhancing quantum yields .

Q. What mechanistic insights explain the antioxidant activity of this compound?

The oxime group acts as a radical scavenger via hydrogen atom transfer (HAT) or single-electron transfer (SET). Use DPPH/ABTS assays to quantify radical quenching. Density functional theory (DFT) calculations predict active sites (e.g., O–H bond dissociation energy) and correlate with experimental IC₅₀ values .

Q. How can computational modeling guide the design of this compound derivatives with improved bioactivity?

- Molecular Docking : Screen derivatives against target proteins (e.g., COX-2) to predict binding affinities.

- QSAR Studies : Relate substituent effects (e.g., Hammett σ values) to antioxidant or antimicrobial activity.

- MD Simulations : Assess stability in lipid bilayers for membrane-targeting applications .

Q. What advanced analytical techniques are required to detect trace degradation products of this compound in environmental matrices?

Q. How does the crystal packing of this compound influence its physicochemical properties?

X-ray diffraction reveals intermolecular hydrogen bonds (N–O···H–O) and π-stacking, which affect solubility and melting point. Compare polymorphs (e.g., monoclinic vs. orthorhombic) using PXRD and DSC to correlate structure with stability .

Q. What role does this compound play in asymmetric catalysis?

As a chiral ligand, the oxime’s stereoelectronic properties can induce enantioselectivity in aldol or Michael additions. Screen metal complexes (e.g., Cu(II)) and solvents (CH₂Cl₂/MeCN) to optimize enantiomeric excess (ee). Monitor reactions by chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.